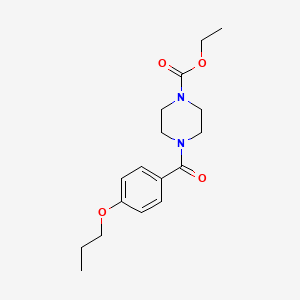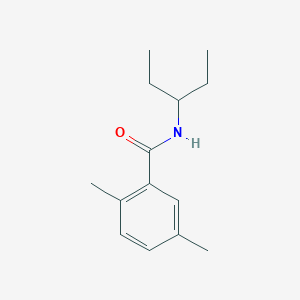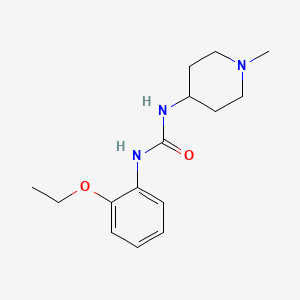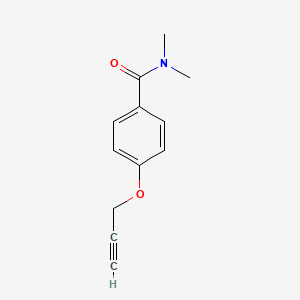![molecular formula C15H22N2O4 B5311315 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5311315.png)
3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol is a chemical compound that belongs to the class of pyrrolidinols. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
科学的研究の応用
3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a number of physiological effects.
作用機序
The mechanism of action of 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a number of physiological effects. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, memory, and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a number of physiological effects. These effects include improved cognitive function, memory, and learning, as well as a potential role in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol in lab experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to avoid any adverse effects.
将来の方向性
There are several future directions for research involving 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the investigation of the compound's potential role in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
The synthesis method of 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol involves the reaction of 3-hydroxy-4-methoxybenzoyl chloride with 3-(dimethylamino)methylpyrrolidine in the presence of a base such as triethylamine. The reaction yields 3-[(dimethylamino)methyl]-1-(3-hydroxy-4-methoxybenzoyl)-3-pyrrolidinol as a white crystalline powder.
特性
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-(3-hydroxy-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-16(2)9-15(20)6-7-17(10-15)14(19)11-4-5-13(21-3)12(18)8-11/h4-5,8,18,20H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPCGKNXHAESGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)C2=CC(=C(C=C2)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime](/img/structure/B5311240.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)

![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)

![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5311283.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)
![N-(3-methoxypropyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311295.png)
![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)


![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5311326.png)
![6-(2,4-dimethoxybenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5311340.png)